molecular formula C10H16 B1626035 1,2,3,4,4a,5,8,8a-Octahydronaphthalene CAS No. 4276-47-5

1,2,3,4,4a,5,8,8a-Octahydronaphthalene

Cat. No.: B1626035
CAS No.: 4276-47-5
M. Wt: 136.23 g/mol
InChI Key: XLOVPKCQAPHUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,4a,5,8,8a-Octahydronaphthalene is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry

  • Solvent and Intermediate: Octahydronaphthalene serves as a solvent and an intermediate in organic synthesis. Its ability to dissolve a wide range of compounds makes it valuable in laboratory settings.
  • Reactivity Studies: It undergoes various chemical reactions including oxidation (to form alcohols and ketones), reduction (to more saturated hydrocarbons), and electrophilic substitution.
Reaction TypeExample ReagentsProducts
OxidationKMnO4Alcohols, Ketones
ReductionH2 + CatalystSaturated Hydrocarbons
SubstitutionHalogensHalogenated Derivatives

Biology

  • Biochemical Interactions: Research indicates that octahydronaphthalene interacts with cytochrome P450 enzymes involved in drug metabolism. This interaction suggests potential roles in pharmacokinetics and toxicology studies.
  • Cell Signaling Pathways: It has been shown to influence cell signaling pathways involving nuclear receptors like the aryl hydrocarbon receptor (AhR), which could have implications for understanding environmental toxicology.

Medicine

  • Drug Delivery Systems: Investigated for its potential use as a carrier in drug delivery systems due to its biocompatibility and ability to encapsulate various therapeutic agents.
  • Pharmaceutical Precursor: It is studied as a precursor for synthesizing pharmaceutical compounds that require specific structural characteristics derived from saturated hydrocarbons.

Industry

  • Specialty Chemicals Production: Utilized in the manufacture of specialty chemicals and lubricants due to its favorable physicochemical properties.
  • Stabilizer in Formulations: Acts as a stabilizer in various formulations enhancing the stability and performance of products.

Case Study 1: Metabolic Pathways

A study examining the metabolic pathways of octahydronaphthalene demonstrated its conversion into various metabolites through cytochrome P450-mediated oxidation. This research highlighted its relevance in environmental toxicology and the assessment of hydrocarbon metabolism .

Case Study 2: Drug Delivery Research

Recent research explored the use of niosomes (non-ionic surfactant vesicles) incorporating octahydronaphthalene to enhance the cytotoxicity of natural product extracts against cancer cells. The findings indicated improved therapeutic efficacy when octahydronaphthalene was used as part of the formulation .

Properties

CAS No.

4276-47-5

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1,2,3,4,4a,5,8,8a-octahydronaphthalene

InChI

InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,9-10H,3-8H2

InChI Key

XLOVPKCQAPHUKK-UHFFFAOYSA-N

SMILES

C1CCC2CC=CCC2C1

Canonical SMILES

C1CCC2CC=CCC2C1

Origin of Product

United States

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